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[2-(Butylthio)ethyl]amine hydrochloride

Catalog No.
S3549338
CAS No.
3492-83-9
M.F
C6H16ClNS
M. Wt
169.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(Butylthio)ethyl]amine hydrochloride

CAS Number

3492-83-9

Product Name

[2-(Butylthio)ethyl]amine hydrochloride

IUPAC Name

2-butylsulfanylethanamine;hydrochloride

Molecular Formula

C6H16ClNS

Molecular Weight

169.72 g/mol

InChI

InChI=1S/C6H15NS.ClH/c1-2-3-5-8-6-4-7;/h2-7H2,1H3;1H

InChI Key

ZFNKWYBVRAHTGL-UHFFFAOYSA-N

SMILES

CCCCSCCN.Cl

Canonical SMILES

CCCCSCCN.Cl

[2-(Butylthio)ethyl]amine hydrochloride is a chemical compound characterized by the presence of a butylthio group attached to an ethylamine backbone. This compound is often utilized in organic synthesis and biological studies due to its unique structural properties. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications in research and industry.

  • Oxidation: It can be oxidized to form sulfoxides or sulfones, which are important intermediates in organic chemistry.
  • Reduction: Reduction reactions can revert the compound back to its thiol form.
  • Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different ammonium salts.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation.
  • Reduction Reagents: Lithium aluminum hydride or sodium borohydride are effective for reduction processes.
  • Substitution Reagents: Sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products resulting from these reactions include:

  • Oxidation Products: Sulfoxides and sulfones.
  • Reduction Products: Thiols.
  • Substitution Products: Various substituted ammonium salts.

[2-(Butylthio)ethyl]amine hydrochloride has shown significant biological activity, particularly in studies involving enzyme inhibition and protein modification. Its mechanism of action typically involves binding to enzymes, which can lead to either inhibition or activation of enzymatic activities. This compound has been investigated for potential therapeutic properties, including antimicrobial and anticancer activities, making it a candidate for further pharmacological exploration.

The synthesis of [2-(Butylthio)ethyl]amine hydrochloride typically involves:

  • Reaction of tert-butylthiol with ethylene diamine: This initial step forms the basic structure of the compound.
  • Quaternization with hydrochloric acid: This step converts the amine into its hydrochloride salt form, enhancing solubility.

Reaction Conditions

  • Temperature: Moderate temperatures (25-50°C) are generally used to optimize reaction rates.
  • Solvent: Common solvents like ethanol or methanol are employed to dissolve the reactants.
  • Catalysts: Acidic catalysts such as hydrochloric acid facilitate the quaternization process.

The applications of [2-(Butylthio)ethyl]amine hydrochloride span several fields:

  • Chemistry: Used as a reagent in organic synthesis and catalysis.
  • Biology: Employed in enzyme inhibition studies and protein modification research.
  • Medicine: Investigated for antimicrobial and anticancer properties.
  • Industry: Utilized in producing specialty chemicals and materials.

Studies involving [2-(Butylthio)ethyl]amine hydrochloride have focused on its interactions with various biological targets, particularly enzymes. The compound's ability to modify enzyme active sites has implications for understanding its inhibitory effects on specific biochemical pathways. Research continues to explore how this compound can influence cellular processes and its potential therapeutic applications.

Similar Compounds

Several compounds share structural similarities with [2-(Butylthio)ethyl]amine hydrochloride:

Compound NameStructural Features
2-(tert-Butylthio)ethylamineSimilar butylthio group; different substituents
2-(tert-Butylthio)ethylammonium bromideBromide salt variant
2-(tert-Butylthio)ethylammonium iodideIodide salt variant

Uniqueness

[2-(Butylthio)ethyl]amine hydrochloride is distinguished by its combination of stability and reactivity. Compared to its bromide and iodide counterparts, the chloride variant offers better solubility and ease of handling. Its thiol group provides distinct reactivity compared to other ammonium compounds, making it valuable in various research applications.

Dates

Last modified: 08-19-2023

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